molecular formula C30H29N3O2S B2702190 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866726-58-1

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2702190
CAS No.: 866726-58-1
M. Wt: 495.64
InChI Key: AXLGRUZJZUUJMB-UHFFFAOYSA-N
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Description

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine scaffold.

    Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced through a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the chromeno[2,3-d]pyrimidine intermediate.

    Attachment of the Mesityl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways involved in disease progression, such as cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their biological activities, including enzyme inhibition and anticancer properties.

    Thioacetamide Derivatives: Compounds with thioacetamide moieties are studied for their potential therapeutic applications and chemical reactivity.

    Chromeno Derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry research.

Uniqueness

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a mesityl group, chromeno[2,3-d]pyrimidine core, and thioacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2S/c1-17-6-9-22(10-7-17)28-32-29-24(15-23-14-18(2)8-11-25(23)35-29)30(33-28)36-16-26(34)31-27-20(4)12-19(3)13-21(27)5/h6-14H,15-16H2,1-5H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLGRUZJZUUJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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